molecular formula C18H16N2OS2 B12960363 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B12960363
M. Wt: 340.5 g/mol
InChI Key: XGSYGSDDPYBJIQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and an acetamide moiety at position 2. The benzylthio group (-SCH₂C₆H₅) attached to the acetamide distinguishes it from simpler thiazole derivatives. This structural configuration enables diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related compounds .

Properties

Molecular Formula

C18H16N2OS2

Molecular Weight

340.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N2OS2/c21-17(13-22-11-14-7-3-1-4-8-14)20-18-19-16(12-23-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,20,21)

InChI Key

XGSYGSDDPYBJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-phenylthiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzylthio derivative, which is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole ring : Provides a rigid aromatic scaffold for molecular interactions.
  • 4-Phenyl substitution : Enhances lipophilicity and target binding via π-π stacking.
  • Benzylthio-acetamide side chain : Modulates solubility and confers specificity in biological targeting .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Benzylthio)-N-(4-phenylthiazol-2-yl)acetamide and Analogues

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound References
2-(Benzylthio)-N-(4-phenylthiazol-2-yl)acetamide Thiazole + 4-phenyl + benzylthio-acetamide Broad-spectrum antimicrobial, enzyme inhibition Reference compound
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole + 4-Cl + methylphenyl-acetamide Anticancer (apoptosis induction) Chlorine substitution enhances cytotoxicity
2-((4-Fluorobenzyl)thio)-N-(thiazol-2-yl)acetamide Thiazole + fluorobenzylthio-acetamide Enhanced binding affinity to kinase targets Fluorine improves pharmacokinetics
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Benzothiazole + 4-ethoxy + phenylthio-acetamide Anti-inflammatory, COX-2 inhibition Ethoxy group increases metabolic stability
2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide Thiazole + ethylthio-phenyl + fluorophenyl Antiproliferative (breast cancer cells) Ethylthio group alters redox properties
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide Thiazole + benzodioxole-methyl + phenylthio-acetamide Neuroprotective, antioxidant Benzodioxole enhances blood-brain barrier penetration

Impact of Substituents on Bioactivity

  • Benzylthio vs.
  • Halogen Substitutions : Chlorine or fluorine at the benzothiazole/thiazole ring (e.g., in and ) enhances electrophilicity, correlating with higher cytotoxicity but reduced solubility .
  • Ethoxy and Benzodioxole Groups : These substituents () improve metabolic stability and CNS penetration, making them favorable for neuroactive applications .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Lipophilicity (logP) : The benzylthio group in the target compound increases logP (~3.2) compared to analogues with smaller substituents (e.g., logP ~2.5 for fluorobenzyl derivatives), enhancing membrane permeability but requiring formulation optimization for aqueous solubility .
  • Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring () stabilizes charge-transfer interactions with enzymatic targets, boosting inhibitory potency by 20–40% in kinase assays .

Unique Advantages of 2-(Benzylthio)-N-(4-phenylthiazol-2-yl)acetamide

  • Multitarget Potential: The compound’s hybrid structure allows simultaneous interactions with enzymes (e.g., kinases) and DNA, a rare feature in simpler thiazoles .
  • Synergistic Functional Groups : The benzylthio-acetamide chain synergizes with the 4-phenyl-thiazole core to balance lipophilicity and hydrogen-bonding capacity, optimizing bioavailability .

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